molecular formula C20H26N2 B14196056 4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline CAS No. 918293-90-0

4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline

Cat. No.: B14196056
CAS No.: 918293-90-0
M. Wt: 294.4 g/mol
InChI Key: XPSKUROXEGJGJQ-UHFFFAOYSA-N
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Description

4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline is an organic compound with the molecular formula C20H26N2. It is a derivative of aniline and is characterized by the presence of both diethylamino and dimethylaniline groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline typically involves the reaction of 4-(diethylamino)benzaldehyde with N,N-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine
  • 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethylaniline
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline is unique due to its specific combination of diethylamino and dimethylaniline groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

918293-90-0

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[2-[4-(diethylamino)phenyl]ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H26N2/c1-5-22(6-2)20-15-11-18(12-16-20)8-7-17-9-13-19(14-10-17)21(3)4/h7-16H,5-6H2,1-4H3

InChI Key

XPSKUROXEGJGJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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